3-(Azetidin-3-yl)-1-benzylpiperidine
Description
3-(Azetidin-3-yl)-1-benzylpiperidine is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted at the 1-position with a benzyl group and at the 3-position with an azetidine ring. This dual-heterocyclic architecture confers unique physicochemical and biological properties, making it a promising scaffold in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1-benzylpiperidine |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-8-4-7-14(12-17)15-9-16-10-15/h1-3,5-6,14-16H,4,7-12H2 |
InChI Key |
QJWWWVOBFRKQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C3CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1-benzylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yl)-1-benzylpiperidine may involve green and cost-effective synthetic methods. These methods often employ commercially available and low-cost starting materials, such as benzylamine, and utilize industry-oriented reactions like green oxidation in microchannel reactors .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Azetidin-3-yl)-1-benzylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a possible drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1-benzylpiperidine involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with biological receptors or enzymes. The piperidine ring may enhance the compound’s binding affinity and stability. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on structural analogs, functional group variations, and biological activities.
Structural and Functional Group Comparisons
Key Observations:
Azetidine vs. Piperazine derivatives often show broader antimicrobial activity due to their ability to disrupt bacterial membranes .
Functional Group Impact: The azetidinyloxy linker in 3-(Azetidin-3-yloxy)-1-benzylpiperidine introduces polarity, enhancing solubility and bioavailability compared to non-oxygenated analogs . Sulfonamide and pyrazine groups (e.g., ) improve metabolic stability and target selectivity in enzyme inhibition assays.
Anticancer Activity:
- Azetidine-based compounds (e.g., ) show promise in anticancer research due to their ability to intercalate DNA or inhibit kinase pathways.
- Piperidine-pyridazine hybrids (e.g., ) exhibit neuroactive effects but lack the azetidine ring’s conformational rigidity, reducing their specificity in oncology models.
Neuroactive and Anti-inflammatory Effects:
- 1-Benzylpiperidine derivatives (e.g., ) with bromomethyl groups demonstrate higher reactivity but lower CNS penetration compared to azetidine analogs.
- The benzyl-azetidine scaffold in 3-(Azetidin-3-yloxy)-1-benzylpiperidine shows dual anti-inflammatory and analgesic properties, likely via COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
